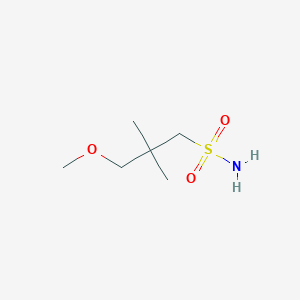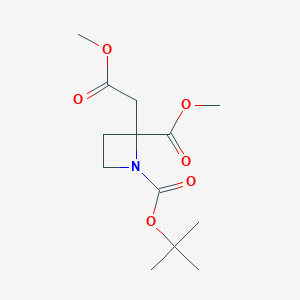![molecular formula C7H7FN2O B2861236 8-Fluoroimidazo[1,2-a]pyridine hydrate CAS No. 2379918-38-2](/img/structure/B2861236.png)
8-Fluoroimidazo[1,2-a]pyridine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroimidazo[1,2-a]pyridine hydrate, or 8-FIPH, is a synthetic, organic compound that is widely used in scientific research. It is a derivative of imidazopyridine, and is characterized by the presence of a fluorine atom in the 8-position of the imidazopyridine ring. 8-FIPH is a highly reactive compound, and has been used in a variety of chemical reactions and applications.
Scientific Research Applications
Bioisosteric Replacement in Allosteric Modulator Ligands
8-Fluoroimidazo[1,2-a]pyridine has been investigated for its role as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This mimicry has been established using both in silico and traditional techniques. A novel synthesis approach for 3,7-disubstituted-8-fluoroimidazopyridine has been developed. Its utility was demonstrated in vitro, where the 8-fluoroimidazopyridine ring acted as a bioisosteric replacement for imidazopyrimidine in a ligand for the GABA(A) receptor modulator. This highlights its potential in the design of novel pharmaceuticals by replacing structurally similar molecules with improved properties or reduced side effects (Humphries et al., 2006).
Fluorescent Property Enhancement
The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have been explored for potential applications as biomarkers and photochemical sensors. These compounds demonstrated enhanced fluorescence intensity when compared to their unsubstituted counterparts, making them suitable for use in various diagnostic and analytical tools. The study provides insight into the structural factors influencing the luminescent properties of these molecules, opening avenues for the development of novel fluorescent compounds for biological and chemical sensing applications (Velázquez-Olvera et al., 2012).
Insecticidal Activity
Research into tetrahydroimidazo[1,2-a]pyridine derivatives, facilitated by a catalyst-free aza-Diels-Alder reaction, has revealed the impact of substituents and their positions on insecticidal activities. Notably, the introduction of a fluoro group at specific positions significantly enhanced the insecticidal efficacy against pea aphids. This suggests that 8-fluoroimidazo[1,2-a]pyridine derivatives could be explored further for agricultural applications, particularly in the development of new insecticides with targeted action and potentially reduced environmental impact (Zhang et al., 2010).
Synthesis of Fluorinated Compounds
The synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through a Michael addition/intramolecular cyclization reaction showcases the versatility of 8-fluoroimidazo[1,2-a]pyridine derivatives in medicinal chemistry. These compounds, by undergoing C–O bond activation, highlight the potential for creating novel molecules with improved pharmacological properties, including enhanced binding affinities, metabolic stability, and bioavailability (Jismy et al., 2019).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are typically functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can alter the compound’s interaction with its targets.
properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2.H2O/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGRRDVVFMCDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)F.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)

![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)


![(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2861169.png)




